Pravastatin lactone

Descripción general

Descripción

La lactona de pravastatina es un derivado de la pravastatina, un miembro de la clase de fármacos estatinas. Las estatinas se utilizan ampliamente para reducir los niveles de colesterol en la sangre y disminuir el riesgo de enfermedades cardiovasculares. La lactona de pravastatina se forma mediante la lactonización de la pravastatina, que implica la conversión de la forma de ácido hidroxílico de la pravastatina a su forma lactónica. Este compuesto es de gran interés debido a sus propiedades farmacológicas y su papel en el metabolismo y la estabilidad de la pravastatina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La lactona de pravastatina se puede sintetizar a partir de la pravastatina mediante una reacción de lactonización. Este proceso normalmente implica el uso de condiciones ácidas para promover la ciclación del grupo ácido hidroxílico en un anillo lactónico. La reacción se puede llevar a cabo utilizando varios ácidos, como el ácido clorhídrico o el ácido sulfúrico, bajo condiciones controladas de temperatura y pH.

Métodos de Producción Industrial: La producción industrial de lactona de pravastatina implica la fermentación de la compactina, seguida de la hidroxilación y la lactonización. El proceso de fermentación utiliza microorganismos como Streptomyces carbophilus para producir compactina, que luego se hidroxila para formar pravastatina. El paso final implica la lactonización de la pravastatina para producir lactona de pravastatina .

Análisis De Reacciones Químicas

Tipos de Reacciones: La lactona de pravastatina experimenta varias reacciones químicas, que incluyen:

Oxidación: La lactona de pravastatina se puede oxidar para formar diferentes productos oxidativos.

Reducción: Las reacciones de reducción pueden convertir la lactona de pravastatina de nuevo a su forma de ácido hidroxílico.

Hidrólisis: La hidrólisis de la lactona de pravastatina puede ocurrir en condiciones básicas o ácidas, lo que lleva a la formación de pravastatina.

Lactonización y Delactonización: La interconversión entre la pravastatina y la lactona de pravastatina está influenciada por el pH del entorno.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Hidrólisis: Condiciones ácidas o básicas, utilizando ácido clorhídrico o hidróxido de sodio, respectivamente.

Principales Productos Formados:

Oxidación: Varios derivados oxidativos de la lactona de pravastatina.

Reducción: Pravastatina.

Hidrólisis: Pravastatina.

Aplicaciones Científicas De Investigación

Pharmacokinetics and Analytical Methods

Pravastatin lactone's pharmacokinetic properties have been extensively studied, particularly in pediatric populations. A validated method using Ultra High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) has been developed to quantify pravastatin acid, lactone, and their isomers in human plasma. This method demonstrated a linear response for concentrations ranging from 0.5 to 200 nM with high precision and accuracy, making it suitable for pharmacokinetic studies in children following oral administration of pravastatin .

Stability Studies

Stability studies of this compound have indicated that its hydrolytic behavior is significantly influenced by pH and temperature. Research shows that pravastatin undergoes hydrolysis under various conditions, leading to the formation of more lipophilic degradation products. The stability-indicating methods developed include HPLC and mass spectrometry techniques that assess the degradation kinetics of pravastatin in different environments .

| Condition | Effect on Stability |

|---|---|

| Low pH (acidic) | Increased hydrolysis rate |

| High temperature | Accelerated degradation |

| Alkaline pH | More stable compared to acidic conditions |

Interconversion Between Forms

The interconversion between the lactone and hydroxy acid forms of pravastatin is crucial for its pharmacological activity. Studies indicate that this conversion is pH-dependent; at physiological pH, a significant proportion of this compound converts to its active hydroxy acid form, enhancing its therapeutic efficacy. Conversely, under acidic conditions, the lactone form remains predominant, potentially increasing cytotoxicity .

Therapeutic Effects and Pleiotropic Actions

This compound not only functions as a cholesterol-lowering agent but also exhibits pleiotropic effects through various mechanisms:

- Inhibition of Mitochondrial Complex III : The lactone form can inhibit mitochondrial functions, which may contribute to its therapeutic effects beyond cholesterol reduction.

- Modulation of Proteasome Activities : It influences cellular protein degradation pathways, which may have implications in cancer therapy and other diseases .

Case Studies and Clinical Applications

Several clinical studies have highlighted the effectiveness of this compound in managing dyslipidemia and reducing cardiovascular risks:

- A pediatric pharmacokinetic study demonstrated that pravastatin effectively lowers LDL cholesterol levels while maintaining safety profiles in younger populations .

- In adults, pravastatin has been linked to reduced morbidity and mortality associated with coronary heart disease due to its lipid-lowering properties .

Mecanismo De Acción

La lactona de pravastatina ejerce sus efectos inhibiendo la enzima 3-hidroxi-3-metilglutaril coenzima A reductasa. Esta enzima es crucial en la biosíntesis del colesterol. Al inhibir esta enzima, la lactona de pravastatina reduce la producción de mevalonato, un precursor del colesterol, lo que reduce los niveles de colesterol en la sangre. Los objetivos moleculares incluyen el sitio activo de la enzima, donde la lactona de pravastatina se une e impide la conversión de 3-hidroxi-3-metilglutaril coenzima A a mevalonato .

Compuestos Similares:

Simvastatina: Otra estatina que experimenta lactonización para formar lactona de simvastatina.

Lovastatina: Similar en estructura y función, también forma un derivado lactónico.

Atorvastatina: Una estatina con una estructura diferente pero con efectos similares para reducir el colesterol.

Singularidad: La lactona de pravastatina es única debido a su naturaleza hidrofílica, que la diferencia de otras estatinas como la simvastatina y la lovastatina, que son más lipofílicas. Esta propiedad afecta su absorción, distribución y excreción, lo que hace que la lactona de pravastatina sea menos probable que cause ciertos efectos secundarios asociados con las estatinas lipofílicas .

Comparación Con Compuestos Similares

Simvastatin: Another statin that undergoes lactonization to form simvastatin lactone.

Lovastatin: Similar in structure and function, also forms a lactone derivative.

Atorvastatin: A statin with a different structure but similar cholesterol-lowering effects.

Uniqueness: Pravastatin lactone is unique due to its hydrophilic nature, which differentiates it from other statins like simvastatin and lovastatin that are more lipophilic. This property affects its absorption, distribution, and excretion, making this compound less likely to cause certain side effects associated with lipophilic statins .

Actividad Biológica

Pravastatin lactone, a metabolite of the cholesterol-lowering agent pravastatin, exhibits significant biological activity primarily through its role as an HMG-CoA reductase inhibitor. This article explores the pharmacological properties, mechanisms of action, and clinical implications of this compound, incorporating data tables, case studies, and research findings.

Overview of this compound

This compound is formed from pravastatin through a lactonization process. This compound plays a crucial role in modulating lipid levels and has been associated with various biological effects beyond cholesterol reduction. Understanding its activity is essential for optimizing statin therapy and minimizing adverse effects.

This compound functions by inhibiting the enzyme HMG-CoA reductase, which is pivotal in cholesterol biosynthesis. The inhibition leads to:

- Increased LDL Receptor Expression: This results in enhanced clearance of low-density lipoprotein (LDL) from the bloodstream.

- Reduction in Cholesterol Synthesis: By blocking the pathway for cholesterol production, this compound effectively lowers plasma cholesterol levels.

The conversion between the lactone and acid forms is influenced by pH levels, affecting their pharmacological activity. At physiological pH, this compound can convert to its active hydroxy acid form, enhancing its therapeutic effects .

Biological Activity and Pharmacodynamics

This compound has been shown to have a more potent effect on myotoxicity compared to its acid form. A study demonstrated that this compound induced myotoxicity at significantly lower concentrations than the acid form, highlighting its potential risks in clinical use .

Table 1: Comparative Potency of Pravastatin Forms

| Statin Form | Myotoxicity Potency (fold increase) |

|---|---|

| This compound | 23 |

| Pravastatin Acid | 1 (reference) |

Case Studies

- Statin-Induced Myopathy : In patients experiencing muscle pain while on statin therapy, elevated levels of this compound were correlated with increased incidence of myopathy. This suggests that monitoring lactone levels could be critical in managing side effects .

- Long-term Efficacy : The LIPID trial indicated that patients treated with pravastatin maintained lower risks of coronary heart disease over extended periods. The sustained effectiveness may be partly attributed to the presence of both acid and lactone forms contributing to lipid modulation .

Research Findings

Recent studies have explored the stability and degradation kinetics of this compound under various conditions. Hydrolytic degradation was found to be pH-dependent, with higher degradation rates observed at acidic pH levels .

Table 2: Stability Study Results

| Condition | Half-Life (hours) | Major Degradation Products |

|---|---|---|

| pH 5 | 2.5 | Pravastatin Acid |

| pH 7 | 5.0 | This compound |

| pH 9 | 8.0 | Hydroxy Acid Form |

Propiedades

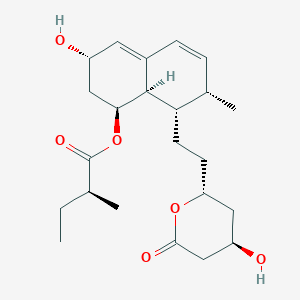

IUPAC Name |

[(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O6/c1-4-13(2)23(27)29-20-11-16(24)9-15-6-5-14(3)19(22(15)20)8-7-18-10-17(25)12-21(26)28-18/h5-6,9,13-14,16-20,22,24-25H,4,7-8,10-12H2,1-3H3/t13-,14-,16+,17+,18+,19-,20-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQARDMYXSOFTLN-PZAWKZKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235286 | |

| Record name | Pravastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85956-22-5 | |

| Record name | Pravastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085956225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pravastatin lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(1S,3S,7S,8S,8aR)-3-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBE3Z4192Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.